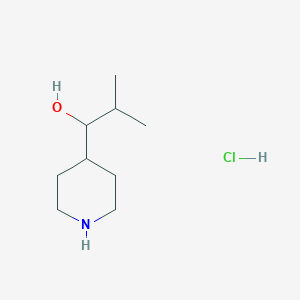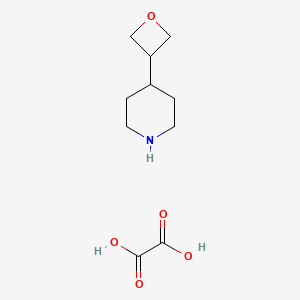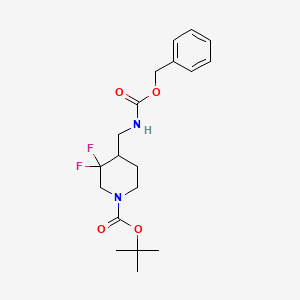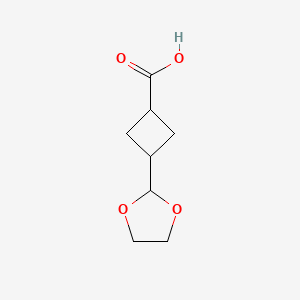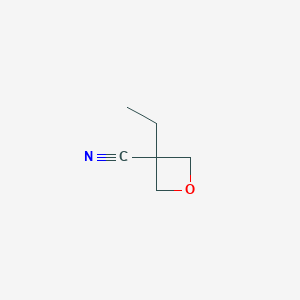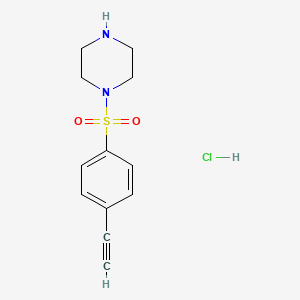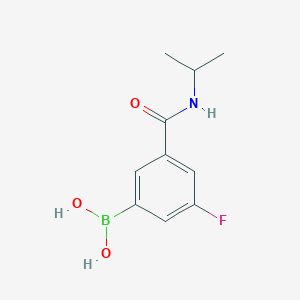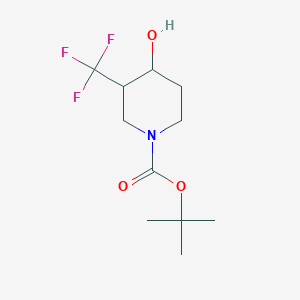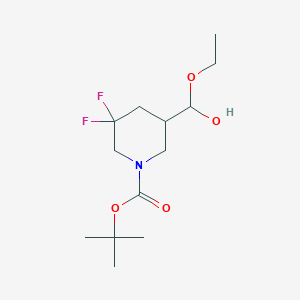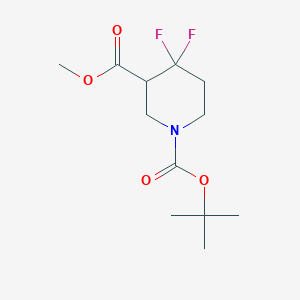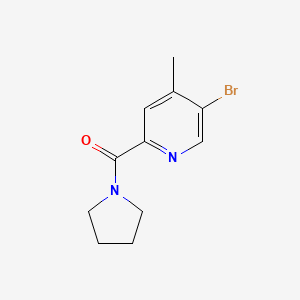
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine
Vue d'ensemble
Description
“5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is a chemical compound with the molecular formula C11H13BrN2O . It has a molecular weight of 269.14 . The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)(pyrrolidin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is 1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.14 . It is recommended to be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine serves as a key intermediate in various synthetic pathways, particularly in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals due to their specific optical and electronic properties, as suggested by Density Functional Theory (DFT) studies. Notably, certain derivatives have shown significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their potential in medical and pharmacological applications (Ahmad et al., 2017).
Antimicrobial Activity
Synthesized pyridine derivatives, including those derived from 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, have been explored for their antimicrobial potential. Some derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, indicating their potential as templates for developing new antimicrobial agents. This antimicrobial activity is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Eweas et al., 2021).
Novel Synthesis Pathways
Research has also focused on developing novel synthesis pathways for derivatives of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, leading to compounds with varied biological activities. These pathways often involve innovative reactions that allow for the efficient production of complex molecules, which can be useful in various scientific and industrial applications. The synthesis of these derivatives not only expands the chemical space of pyridine-based compounds but also provides new avenues for the discovery of biologically active molecules with potential therapeutic applications (Sarbu et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUHDDLKXZUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
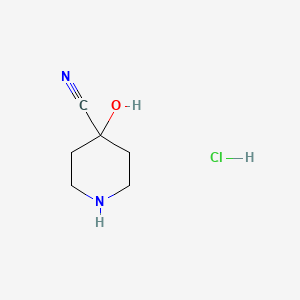
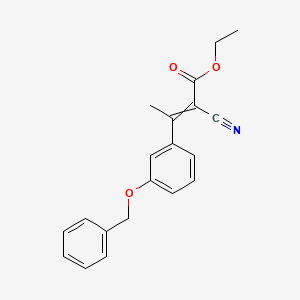
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
